Praxilene
Overview
Description
Praxilene, known chemically as naftidrofuryl oxalate, is a peripheral vasodilator used primarily to treat conditions related to poor blood circulation. It is particularly effective in managing chronic venous ulcers, intermittent claudication, and other peripheral vascular disorders. By improving blood flow, this compound helps alleviate symptoms such as pain and discomfort in the limbs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naftidrofuryl oxalate involves the esterification of naftidrofuryl with oxalic acid. The process typically includes the following steps:
Formation of Naftidrofuryl: This involves the reaction of 1-naphthylacetic acid with tetrahydrofuran in the presence of a strong acid catalyst to form the intermediate compound.
Esterification: The intermediate is then esterified with oxalic acid to produce naftidrofuryl oxalate.
Industrial Production Methods: Industrial production of Praxilene follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. The final product is then formulated into capsules or tablets for medical use .
Types of Reactions:
Oxidation: Naftidrofuryl can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Naftidrofuryl can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Praxilene has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on cellular metabolism and oxidative stress.
Medicine: Extensively studied for its therapeutic effects on peripheral vascular diseases, chronic venous ulcers, and intermittent claudication.
Industry: Utilized in the development of new vasodilatory drugs and formulations.
Mechanism of Action
Praxilene exerts its effects primarily through its action as a selective antagonist of 5-hydroxytryptamine 2 receptors. By blocking these receptors, this compound promotes vasodilation and improves blood flow. Additionally, it enhances cellular oxidative capacity by increasing adenosine triphosphate levels and reducing lactic acid levels in ischemic conditions .
Comparison with Similar Compounds
Papaverine: Another vasodilator used to treat similar conditions but with a different mechanism of action.
Cilostazol: Used for intermittent claudication but works by inhibiting phosphodiesterase 3.
Pentoxifylline: Improves blood flow by decreasing blood viscosity
Uniqueness of Praxilene: this compound’s unique mechanism of action as a selective antagonist of 5-hydroxytryptamine 2 receptors sets it apart from other vasodilators. Its ability to enhance cellular oxidative capacity further contributes to its effectiveness in treating peripheral vascular disorders .
Properties
IUPAC Name |
diethyl-[2-[2-(naphthalen-1-ylmethyl)-3-(oxolan-2-yl)propanoyl]oxyethyl]azanium;2-hydroxy-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3.C2H2O4/c1-3-25(4-2)14-16-28-24(26)21(18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23(19)20;3-1(4)2(5)6/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAJNPNVUYMUCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(CC1CCCO1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3200-06-4 | |
Record name | Naftidrofuryl oxalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3200-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nafronyl oxalate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003200064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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